6-[4-(Dimethylamino)butoxy]nicotinic acid

IMPDH inhibition Anticancer research Immunosuppression

6-[4-(Dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0) provides a validated α4β2 nAChR probe (Ki=12 nM, negligible α3β4 activity) and IMPDH2 inhibitor (Ki=240-440 nM). • Selective tool for dissecting nAChR roles in neuronal signaling without broad-spectrum activation. • Validated starting point for SAR libraries targeting IMPDH2. • High-purity (≥98%) solid, ready for chemical biology studies. • Standard packaging with ambient shipping for reliable supply.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1287218-59-0
Cat. No. B1394057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Dimethylamino)butoxy]nicotinic acid
CAS1287218-59-0
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCN(C)CCCCOC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-6-5-10(9-13-11)12(15)16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
InChIKeyUUOVEIBQOINSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0): Procurement-Grade Characterization for Targeted Biological Studies


6-[4-(Dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0) is a 6-substituted nicotinic acid derivative with the molecular formula C₁₂H₁₈N₂O₃ and molecular weight 238.28 g/mol . The compound features a nicotinic acid core modified with a 4-(dimethylamino)butoxy side chain at the 6-position, which confers enhanced lipophilicity and specific receptor-interaction potential . Its purity is typically specified at ≥98% for research applications .

6-Substituted
Core Nicotinic acid derivative with dimethylamino-butoxy side chain
Use Supports receptor interaction and enzyme inhibition studies
Grade High-purity research reagent

6-[4-(Dimethylamino)butoxy]nicotinic acid: Rationale for Specifying This Precise Analog in Procurement


Within the 6-substituted nicotinic acid class, minor structural variations—such as alkyl chain length or terminal amino group—profoundly alter target affinity and biological selectivity [1]. For instance, replacing the butoxy chain with a hexyloxy group shifts potency from the nanomolar range against IMPDH to the micromolar range against CAIII, demonstrating that functional activity is exquisitely sensitive to the precise substitution pattern [2]. Therefore, generic substitution of 6-[4-(dimethylamino)butoxy]nicotinic acid with another 6-alkoxy or 6-amino nicotinic acid analog is scientifically unsound without direct comparative data.

Alkyl chain length change (e.g., butoxy to hexyloxy) shifts enzyme inhibition from IMPDH2 to CAIII, altering target profile.
Terminal amino group modification changes nAChR subtype binding and functional selectivity.

Quantitative Comparative Data for 6-[4-(Dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0) Versus Structural Analogs


IMPDH2 Inhibition: Nanomolar Potency of 6-[4-(Dimethylamino)butoxy]nicotinic acid

6-[4-(Dimethylamino)butoxy]nicotinic acid demonstrates sub-micromolar inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis [1]. Its potency (Ki = 240-440 nM) is comparable to early-generation IMPDH inhibitors, establishing it as a viable scaffold for further optimization [1].

IMPDH2 Inhibition
Reported
Target Ki 240–440 nM vs MPA Ki 46 nM
Supports IMPDH2 target-engagement context
Cross-study comparison; non-competitive inhibition
IMPDH inhibition Anticancer research Immunosuppression

CAIII Inhibition: Comparative Micromolar Activity of 6-Substituted Nicotinic Acid Analogs

While 6-[4-(dimethylamino)butoxy]nicotinic acid itself has not been directly profiled against carbonic anhydrase III (CAIII), its close structural analog, 6-(hexyloxy)nicotinic acid, exhibits a Ki of 41.6 µM against this target [1]. This provides a critical class-level benchmark, illustrating how the 6-alkoxy nicotinic acid scaffold can be tuned for CAIII inhibition [1].

CAIII Class Reference
Class-level
Analog Ki 41.6 µM
Class-level rationale for CAIII probe design
Direct target compound data to verify
CAIII inhibition Hyperlipidemia Cancer

nAChR Modulation: Evidence for Interaction with Nicotinic Acetylcholine Receptors

6-[4-(Dimethylamino)butoxy]nicotinic acid has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs), with reported affinity data (Ki = 12 nM) for the α4β2 subtype in human cells [1]. This indicates potent engagement with this neurologically relevant receptor. In contrast, its activity as an agonist at the α3β4 subtype is negligible (EC50 > 100 µM), suggesting a degree of subtype selectivity [2].

nAChR Subtype Selectivity
Head-to-head
α4β2 Ki 12 nM vs α3β4 EC₅₀ >100 µM
Supports α4β2-selective nAChR probe studies
Human α4β2; rat α3β4 models
nAChR modulation Neurodegenerative disease Ion channel

6-[4-(Dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0): High-Value Research Applications Driven by Quantitative Evidence


IMPDH2 Inhibitor Lead Optimization and SAR Studies

Procure 6-[4-(dimethylamino)butoxy]nicotinic acid as a validated starting point for structure-activity relationship (SAR) campaigns targeting IMPDH2. Its confirmed nanomolar inhibitory activity (Ki = 240-440 nM) [1] against this enzyme justifies its use in synthesizing derivative libraries to improve potency and selectivity over other IMPDH isoforms or related dehydrogenases.

Probing Subtype Selectivity in Nicotinic Acetylcholine Receptor Pharmacology

Utilize this compound as a selective pharmacological probe for the α4β2 nAChR subtype. Its high binding affinity (Ki = 12 nM) coupled with negligible agonist activity at α3β4 (EC50 > 100 µM) [1] makes it an ideal tool for functional studies aimed at dissecting the roles of specific nAChR subtypes in neuronal signaling, without the confounding broad-spectrum activation seen with nicotine.

Investigating 6-Alkoxy Nicotinic Acid Scaffolds for CAIII Inhibition

Incorporate 6-[4-(dimethylamino)butoxy]nicotinic acid into a focused library of 6-substituted nicotinic acid analogs to explore the structural determinants of carbonic anhydrase III (CAIII) inhibition. While direct data for this compound is lacking, the established activity of the related 6-(hexyloxy) analog (Ki = 41.6 µM) [2] provides a strong class-level rationale for evaluating the impact of the basic dimethylamino terminus on CAIII binding and enzymatic inhibition.

Application
Selection Property
Validation Focus
IMPDH2 inhibitor SAR studies
IMPDH2 inhibitory activity context
Enzyme inhibition and isoform selectivity validation
nAChR subtype-selective probe development
α4β2 vs α3β4 selectivity profile
Functional assay in neuronal signaling models
CAIII inhibition probe design
Class-level 6-alkoxy scaffold reference
Direct CAIII inhibition assay with target compound

Technical Documentation Hub

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41 linked technical documents
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